5-(2,4-Dimethylphenyl)-2-hydroxypyridine
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Overview
Description
5-(2,4-Dimethylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of hydroxypyridines. This compound is characterized by the presence of a hydroxyl group attached to a pyridine ring, which is further substituted with a 2,4-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)-2-hydroxypyridine typically involves the reaction of 2,4-dimethylphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides . The reaction conditions usually involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-(2,4-Dimethylphenyl)-2-pyridone.
Reduction: Formation of 5-(2,4-Dimethylphenyl)-2-aminopyridine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
5-(2,4-Dimethylphenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine: Lacks the 2,4-dimethylphenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
5-Phenyl-2-hydroxypyridine: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group, which may affect its reactivity and biological activity.
5-(2,4-Dimethylphenyl)-2-aminopyridine: Similar structure but with an amino group instead of a hydroxyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the 2,4-dimethylphenyl group in 5-(2,4-Dimethylphenyl)-2-hydroxypyridine imparts unique chemical and biological properties to the compound. This substitution increases the hydrophobicity of the molecule, potentially enhancing its ability to interact with hydrophobic pockets in proteins and other biological targets. Additionally, the specific positioning of the methyl groups can influence the compound’s reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14-8-11/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDYVDBSHIQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682587 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111115-90-2 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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